molecular formula C7H13NO2 B1529552 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine CAS No. 1392804-87-3

5,8-Dioxaspiro[3.4]octan-2-ylmethanamine

Cat. No.: B1529552
CAS No.: 1392804-87-3
M. Wt: 143.18 g/mol
InChI Key: LMLIBJBAFGAYBP-UHFFFAOYSA-N
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Description

5,8-Dioxaspiro[3.4]octan-2-ylmethanamine is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5,8-Dioxaspiro[3.4]octan-2-ylmethanamine is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₃NO₂
  • Molecular Weight : 143.184 g/mol
  • CAS Number : 1392804-87-3

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways related to inflammation and immune response.

Biological Activity and Therapeutic Applications

This compound has been investigated for various therapeutic applications:

  • Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel diseases like Crohn's disease and ulcerative colitis .
  • Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cells, including those associated with leukemia and melanoma .
  • Neuroprotective Effects : There is emerging evidence that compounds similar to this compound exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Study on Anti-inflammatory Effects Demonstrated that administration of the compound significantly reduced markers of inflammation in animal models of arthritis .
Antitumor Activity Assessment In vitro studies showed that the compound inhibited proliferation of melanoma cells by inducing apoptosis .
Neuroprotection in Animal Models The compound was effective in reducing neuronal damage in models of traumatic brain injury .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The lipophilicity of the compound suggests good absorption characteristics.
  • Distribution : It likely distributes well in tissues due to its molecular structure.
  • Metabolism : The metabolic pathways are not fully elucidated; however, it may undergo phase I and II metabolic processes typical for amine-containing compounds.
  • Excretion : Predominantly renal excretion is expected based on its molecular weight and hydrophilicity.

Properties

IUPAC Name

5,8-dioxaspiro[3.4]octan-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-5-6-3-7(4-6)9-1-2-10-7/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLIBJBAFGAYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-87-3
Record name {5,8-dioxaspiro[3.4]octan-2-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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